

A Comprehensive Technical Guide to the Characterization of Vonoprazan Fumarate

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Compound of Interest

Compound Name:	3-(Benzylxy)-2,4-dichlorophenylboronic acid
Cat. No.:	B1521689

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Introduction: Decoding a New-Generation Acid Blocker

Vonoprazan Fumarate (TAK-438) marks a significant advancement in the management of acid-related disorders.^[1] As a first-in-class potassium-competitive acid blocker (P-CAB), its mechanism, which involves the reversible inhibition of the H⁺/K⁺ ATPase proton pump, sets it apart from traditional proton pump inhibitors (PPIs).^{[1][2]} This distinct mode of action translates to a more rapid, potent, and sustained suppression of gastric acid.^{[1][3]} For researchers and drug development professionals, a thorough understanding of its analytical characterization is paramount for ensuring quality, safety, and efficacy.

While the CAS number 1072946-32-7 has been variously attributed in some databases, the substantial body of scientific literature points towards its association with Vonoprazan Fumarate, a compound of significant clinical interest. This guide provides an in-depth overview of the essential characterization data and analytical methodologies for Vonoprazan Fumarate, designed to empower scientific inquiry and streamline development programs.

I. Core Physicochemical Characteristics

The clinical performance of Vonoprazan Fumarate is intrinsically linked to its fundamental physicochemical properties. These characteristics govern its absorption, distribution, and ultimately, its therapeutic effect.

- **High Solubility & Stability:** A key differentiator for Vonoprazan is its high solubility and stability across a wide pH range in aqueous environments.[3][4] This overcomes a significant limitation of traditional PPIs, which are often unstable in acidic conditions and require enteric coating.
- **High pKa:** The compound's high acid dissociation constant (pKa) is a critical attribute. This allows Vonoprazan to accumulate in the highly acidic environment of the stomach's secretory canaliculi, contributing to its potent and long-lasting effect.[1]

Table 1: Physicochemical and Chemical Identity of Vonoprazan Fumarate

Parameter	Data	Source(s)
IUPAC Name	(E)-but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine	[5]
Synonyms	TAK-438, Takecab, Vocinti	[6][7]
CAS Number	1260141-27-2 (Vonoprazan Fumarate)	[1]
Molecular Formula	C21H20FN3O6S	[5]
Molecular Weight	461.46 g/mol	[8]
Form	Fumarate Salt	[1][5]

II. Chromatographic Purity and Impurity Profiling

Ensuring the purity of an active pharmaceutical ingredient (API) is a non-negotiable aspect of drug development. Chromatographic techniques are the gold standard for separating and quantifying the target compound from any process-related impurities or degradation products.

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for routine quality control, providing quantitative data on the purity of Vonoprazan Fumarate.

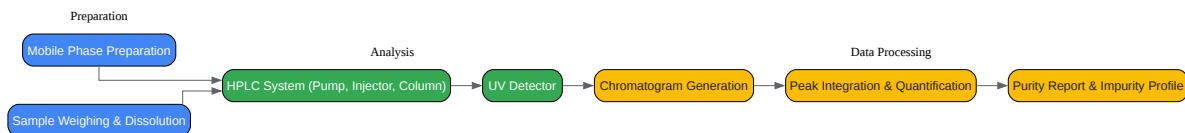
Expertise & Experience: The "Why" Behind the Method

A reversed-phase HPLC method is the logical choice for a molecule like Vonoprazan. Its aromatic rings and heteroatoms provide sufficient hydrophobicity to be retained on a non-polar stationary phase (like C18), while the polarity of the sulfonyl and amine groups allows for effective elution with a standard aqueous/organic mobile phase gradient. The development of a robust HPLC method is not merely about separation; it's about creating a validated system that can reliably detect and quantify known and unknown impurities in every batch.[9]

Protocol: A Validated HPLC Workflow for Impurity Profiling

The following protocol is a representative workflow based on established methodologies for Vonoprazan Fumarate analysis.[9]

- **System Preparation:** An HPLC system equipped with a UV detector is used.
- **Column:** A C18 reversed-phase column is typically employed for separation.
- **Mobile Phase:** A gradient elution is often used, starting with a higher proportion of aqueous buffer (e.g., ammonium acetate) and gradually increasing the concentration of an organic solvent like acetonitrile.
- **Sample Preparation:** A precisely weighed sample of Vonoprazan Fumarate is dissolved in a suitable diluent (e.g., a mixture of water and acetonitrile).
- **Injection & Detection:** The sample is injected, and the elution profile is monitored by the UV detector at a wavelength where Vonoprazan and its impurities show significant absorbance.
- **Data Analysis:** The peak areas are integrated to determine the percentage purity and the levels of individual impurities. The method must be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[9]



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Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

B. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification

While HPLC quantifies impurities, LC-MS/MS provides definitive structural identification. This is crucial for understanding the potential toxicological impact of impurities and for optimizing the synthetic process to minimize their formation.

Expertise & Experience: The Power of Coupled Techniques

The synergy between LC and MS/MS is what makes this technique so powerful. The LC separates the complex mixture, feeding one component at a time into the mass spectrometer. The MS provides a highly sensitive and specific measurement of the molecular weight. By inducing fragmentation (MS/MS), we can piece together the molecular structure like a puzzle, allowing for the confident identification of unknown impurities.^[9] This technique was instrumental in identifying six process-related impurities in Vonoprazan Fumarate.^[9] Furthermore, its high sensitivity makes it the method of choice for pharmacokinetic studies, enabling the quantification of Vonoprazan in biological matrices like plasma and urine.^[10]

III. Spectroscopic Structural Elucidation

Spectroscopic methods provide the foundational evidence for the molecular structure of Vonoprazan Fumarate.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous determination of molecular structure. It provides detailed information about the connectivity of atoms in a molecule.

Expertise & Experience: Validating Molecular Architecture

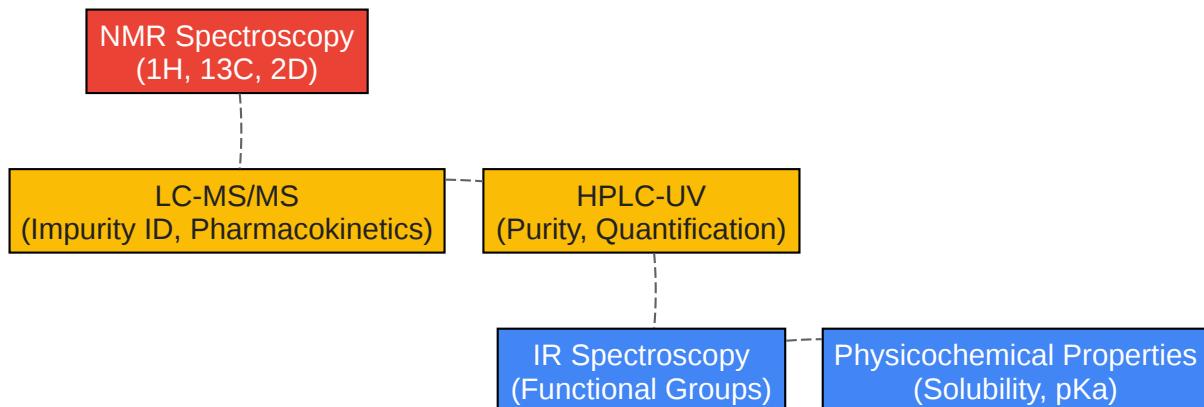
For a novel compound like Vonoprazan, NMR is not just a characterization tool; it's the ultimate arbiter of its structure. ^1H NMR provides a map of all the hydrogen atoms, while ^{13}C NMR maps the carbon skeleton. Advanced 2D NMR techniques (like COSY and HSQC) establish the connectivity between these atoms. For drug development, a complete and unambiguous assignment of the NMR spectra is a regulatory expectation and a testament to the compound's structural integrity. It is a key quality confirmation step for commercial suppliers.[\[2\]](#)

B. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.

Expertise & Experience: A Functional Group Fingerprint

The IR spectrum of Vonoprazan Fumarate will exhibit characteristic absorption bands corresponding to its key functional groups: the C-F bond of the fluorophenyl group, the S=O stretching of the sulfonyl group, the N-H and C-N bonds of the amine, and the aromatic C-H and C=C bonds of the various rings. While not providing the detailed connectivity of NMR, it serves as a quick and valuable "fingerprint" for identity confirmation and was used to support the structural confirmation of synthesized impurities.[\[9\]](#)



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Caption: Hierarchy of Analytical Characterization Techniques.

Conclusion: A Framework for Quality

The comprehensive characterization of Vonoprazan Fumarate relies on a multi-faceted analytical approach. From foundational physicochemical assessments to sophisticated spectroscopic and chromatographic techniques, each method provides a critical piece of the puzzle. The integration of HPLC for purity control, LC-MS/MS for impurity identification, and NMR/IR for structural confirmation establishes a robust, self-validating system. This framework not only ensures the quality and consistency of the API but also provides the in-depth understanding required for successful drug development and regulatory approval.

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